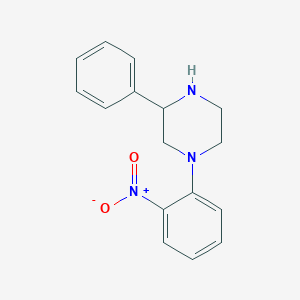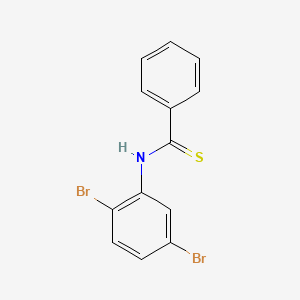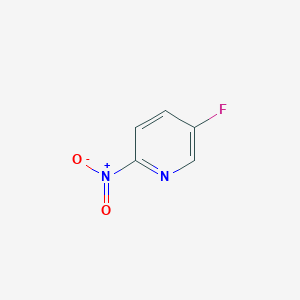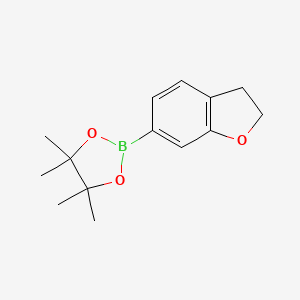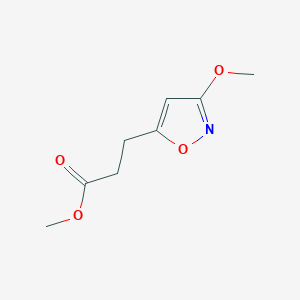![molecular formula C7H17NO2 B1317618 2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol CAS No. 16202-11-2](/img/structure/B1317618.png)
2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol” is an aminoalcohol . It is also known as “2-[2-(ethylamino)ethoxy]ethan-1-ol” with a molecular formula of C6H15NO2 .
Synthesis Analysis
The synthesis of “2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol” involves several steps . Initially, under nitrogen protection, pyridine is added to a flask, followed by the addition of BP103a00. The mixture is cooled to 0°C and TsCl is added gradually. The mixture is stirred for an hour and then slowly brought to room temperature and stirred for another 3-4 hours .Molecular Structure Analysis
The molecular weight of “2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol” is 183.68 . The IUPAC name is “2-(2-(isopropylamino)ethoxy)ethan-1-ol” and the InChI key is HGTHLSZNBYHMHI-UHFFFAOYSA-N .Chemical Reactions Analysis
“2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol” neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
The compound is a clear liquid with a density of 1.0773 g/cm3 at 20°C (lit.) and a refractive index of 1.4645 (589.3 nm 20°C) . It has a boiling point of 277.2±25.0 °C (Predicted) and a pKa of 14.36±0.10 (Predicted) .Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(propan-2-ylamino)ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-7(2)8-3-5-10-6-4-9/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZQLPFPTPQBEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569630 |
Source


|
| Record name | 2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol | |
CAS RN |
16202-11-2 |
Source


|
| Record name | 2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2-Methoxyethoxy)ethoxy]phenylamine](/img/structure/B1317545.png)
